Cas no 883-21-6 (1-Methoxy-2-naphthoic Acid)

1-Methoxy-2-naphthoic Acid structure
1-Methoxy-2-naphthoic Acid structure
상품 이름:1-Methoxy-2-naphthoic Acid
CAS 번호:883-21-6
MF:C12H10O3
메가와트:202.206003665924
MDL:MFCD00094169
CID:707342
PubChem ID:608722

1-Methoxy-2-naphthoic Acid 화학적 및 물리적 성질

이름 및 식별자

    • 2-Naphthalenecarboxylicacid, 1-methoxy-
    • 1-methoxy-2-Naphthalenecarboxylic acid
    • 1-METHOXY-2-NAPHTHOIC ACID
    • 1-methoxynaphthalene-2-carboxylic acid
    • 1-Methoxy-naphthoic acid
    • 2-methoxy-1-naphthoic acid
    • 1-Methoxy-2-naphthalenecarboxylic acid (ACI)
    • 2-Naphthoic acid, 1-methoxy- (6CI, 7CI, 8CI)
    • MFCD00094169
    • 1-methoxy-naphthalene-2-carboxylic acid
    • AKOS009076136
    • E78135
    • ALBB-025454
    • SCHEMBL1671110
    • 1-METHOXY-2-NAPHTHOICACID
    • DB-057057
    • 883-21-6
    • DTXSID30346009
    • CS-0204700
    • 1-Methoxy-2-naphthoic acid #
    • 1-methoxy-2-naphthalene carboxylic acid
    • 2-Naphthalenecarboxylic acid, 1-methoxy-
    • LS-08565
    • 1-Methoxy-2-naphthoic acid, 97%
    • 1-Methoxy-2-naphthoic Acid
    • MDL: MFCD00094169
    • 인치: 1S/C12H10O3/c1-15-11-9-5-3-2-4-8(9)6-7-10(11)12(13)14/h2-7H,1H3,(H,13,14)
    • InChIKey: PMJACRPIWSINFF-UHFFFAOYSA-N
    • 미소: O=C(C1C(OC)=C2C(C=CC=C2)=CC=1)O

계산된 속성

  • 정밀분자량: 202.06300
  • 동위원소 질량: 202.062994177g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 15
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 239
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 토폴로지 분자 극성 표면적: 46.5Ų
  • 표면전하: 0
  • 소수점 매개변수 계산 참조값(XlogP): 2.7

실험적 성질

  • 색과 성상: 미확정
  • 밀도: 1.3±0.1 g/cm3
  • 융해점: 125-129 °C(lit.)
  • 비등점: 358.8±17.0 °C at 760 mmHg
  • 플래시 포인트: 142.1±14.4 °C
  • 굴절률: 1.64
  • PSA: 46.53000
  • LogP: 2.54660
  • 용해성: 미확정
  • 증기압: 0.0±0.8 mmHg at 25°C

1-Methoxy-2-naphthoic Acid 보안 정보

1-Methoxy-2-naphthoic Acid 세관 데이터

  • 세관 번호:2918990090
  • 세관 데이터:

    ?? ?? ??:

    2918990090

    개요:

    2918990090. 기타 추가 산소 카르복실산 (산무수\아세틸할로겐\과산화물, 과산소산 및 이 세호의 파생물 포함).부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    2918990090. 기타 추가 산소 관능단을 가진 카르복실산과 그 산무수화물, 할로겐화물, 과산화물, 과산소산;그것들의 할로겐, 유황화, 질화 또는 아질화 파생물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%

1-Methoxy-2-naphthoic Acid 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Chemenu
CM241622-5g
1-Methoxy-2-naphthoic acid
883-21-6 95%
5g
$497 2021-08-04
eNovation Chemicals LLC
Y1250309-5g
1-Methoxy-2-naphthoic acid
883-21-6 95%
5g
$130 2024-06-07
Alichem
A219001320-250mg
1-Methoxynaphthalene-2-carboxylic acid
883-21-6 98%
250mg
$693.60 2023-08-31
TRC
M244300-500mg
1-Methoxy-2-naphthoic acid
883-21-6
500mg
$ 300.00 2022-06-04
Chemenu
CM241622-5g
1-Methoxy-2-naphthoic acid
883-21-6 95%
5g
$497 2023-01-07
abcr
AB415439-250 mg
1-Methoxy-2-naphthoic acid, 95%; .
883-21-6 95%
250mg
€78.90 2023-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1275370-5g
1-Methoxy-2-naphthoic acid
883-21-6 95%
5g
¥877.00 2024-04-27
A2B Chem LLC
AB58510-5g
1-Methoxy-2-naphthoic acid
883-21-6 95%
5g
$97.00 2024-04-19
1PlusChem
1P003EXA-1g
1-Methoxy-2-naphthoic acid
883-21-6 95%
1g
$19.00 2025-02-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1275370-1g
1-Methoxy-2-naphthoic acid
883-21-6 95%
1g
¥200.00 2024-04-27

1-Methoxy-2-naphthoic Acid 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Water ;  36 h, reflux
2.1 -
참조
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

합성 방법 2

반응 조건
1.1 Reagents: Butyllithium ,  Potassium tert-butoxide Solvents: Tetrahydrofuran ,  Hexane ;  -75 °C; 2 h, -75 °C
1.2 30 min, -75 °C → rt
참조
Chiral Ligand-Mediated Nucleophilic Aromatic Substitution of Naphthoic Acids: A Fast and Efficient Access to Axially Chiral Biaryls
Nguyen, Thi Thanh Thuy; et al, European Journal of Organic Chemistry, 2020, 2020(25), 3829-3833

합성 방법 3

반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  5 min; 25 min; 1 h, 50 °C; 2 h, 50 °C
1.2 Solvents: Dimethylformamide ,  Water ;  5 h, 50 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
2.1 Reagents: Magnesium ,  Dibromoethane Solvents: Diethyl ether ,  Benzene ;  heated; overnight, reflux
2.2 Solvents: Benzene ;  1 h, reflux
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Hydrochloric acid Solvents: Water ;  36 h, reflux
4.1 -
참조
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

합성 방법 4

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  reflux
1.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
참조
Anionic Annulation of 3-Cyanophthalides with Allene Carboxylates: A Carbon-Conserved Synthesis of Naphtho[b]furanones
Jana, Supriti; et al, Journal of Organic Chemistry, 2018, 83(8), 4537-4544

합성 방법 5

반응 조건
1.1 Catalysts: Methane-14C, iodo-
2.1 -
참조
Naphthyl analogs of mevalonolactones and their derivatives
, Federal Republic of Germany, , ,

합성 방법 6

반응 조건
1.1 Reagents: Magnesium ,  Dibromoethane Solvents: Diethyl ether ,  Benzene ;  heated; overnight, reflux
1.2 Solvents: Benzene ;  1 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Water ;  36 h, reflux
3.1 -
참조
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

합성 방법 7

반응 조건
1.1 Reagents: Thionyl chloride Solvents: Benzene ;  15 min; 2 h, rt
2.1 Reagents: Magnesium ,  Iodine ,  Dibromoethane ,  2-(1-Bromo-2-naphthalenyl)-4,5-dihydro-4,4-dimethyloxazole Solvents: Diethyl ether ;  5 h, reflux
2.2 Solvents: Tetrahydrofuran ;  13 h, reflux
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Hydrochloric acid Solvents: Water ;  36 h, reflux
4.1 -
참조
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

합성 방법 8

반응 조건
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ,  Cyclohexane
1.2 Solvents: Diethyl ether
1.3 Reagents: Hydrochloric acid
참조
NMR and Calculational Studies on the Regioselective Lithiation of 1-Methoxynaphthalene
Betz, Juergen; et al, Journal of the American Chemical Society, 2002, 124(29), 8699-8706

합성 방법 9

반응 조건
1.1 Catalysts: Sulfuric acid Solvents: Methanol ;  48 h, reflux
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  45 min, rt
2.2 overnight, rt
2.3 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  overnight, reflux
3.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
참조
Synthesis and application of oxadiazines as chiral ligands for the enantioselective addition of diethylzinc to aldehydes
Dean, Melissa A.; et al, Tetrahedron: Asymmetry, 2010, 21(20), 2471-2478

합성 방법 10

반응 조건
1.1 Solvents: Dichloromethane ;  24 h, rt
2.1 Reagents: Thionyl chloride Solvents: Benzene ,  Dichloromethane ;  0 °C
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  4 h, rt; rt → 60 °C; 24 h, 60 °C
3.2 overnight, 60 °C
4.1 Reagents: Magnesium ,  Dibromoethane Solvents: Diethyl ether ,  Benzene ;  overnight, reflux
4.2 Solvents: Benzene ;  45 min, reflux; reflux → rt
4.3 Reagents: Ammonium chloride Solvents: Water
5.1 Reagents: Hydrochloric acid Solvents: Water ;  36 h, reflux
6.1 -
참조
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

합성 방법 11

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  45 min, rt
1.2 overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  overnight, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
참조
Synthesis and application of oxadiazines as chiral ligands for the enantioselective addition of diethylzinc to aldehydes
Dean, Melissa A.; et al, Tetrahedron: Asymmetry, 2010, 21(20), 2471-2478

합성 방법 12

반응 조건
1.1 Reagents: Magnesium ,  Iodine ,  Dibromoethane ,  2-(1-Bromo-2-naphthalenyl)-4,5-dihydro-4,4-dimethyloxazole Solvents: Diethyl ether ;  5 h, reflux
1.2 Solvents: Tetrahydrofuran ;  13 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Water ;  36 h, reflux
3.1 -
참조
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

합성 방법 13

반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  4 h, rt; rt → 60 °C; 24 h, 60 °C
1.2 18 h, 56 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  neutralized
1.4 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Magnesium ,  Dibromoethane Solvents: Diethyl ether ,  Benzene ;  overnight, reflux
2.2 Solvents: Benzene ;  45 min, reflux; reflux → rt
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Hydrochloric acid Solvents: Water ;  36 h, reflux
4.1 -
참조
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

합성 방법 14

반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  4 h, rt; rt → 60 °C; 24 h, 60 °C
1.2 overnight, 60 °C
2.1 Reagents: Magnesium ,  Dibromoethane Solvents: Diethyl ether ,  Benzene ;  overnight, reflux
2.2 Solvents: Benzene ;  45 min, reflux; reflux → rt
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Hydrochloric acid Solvents: Water ;  36 h, reflux
4.1 -
참조
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

합성 방법 15

반응 조건
1.1 Reagents: Thionyl chloride Solvents: Benzene ,  Dichloromethane ;  0 °C
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  4 h, rt; rt → 60 °C; 24 h, 60 °C
2.2 18 h, 56 °C
2.3 Reagents: Ammonium chloride Solvents: Water ;  neutralized
2.4 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Magnesium ,  Dibromoethane Solvents: Diethyl ether ,  Benzene ;  overnight, reflux
3.2 Solvents: Benzene ;  45 min, reflux; reflux → rt
3.3 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Hydrochloric acid Solvents: Water ;  36 h, reflux
5.1 -
참조
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

합성 방법 16

반응 조건
참조
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

합성 방법 17

반응 조건
1.1 Reagents: Magnesium ,  Dibromoethane Solvents: Diethyl ether ,  Benzene ;  overnight, reflux
1.2 Solvents: Benzene ;  45 min, reflux; reflux → rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Water ;  36 h, reflux
3.1 -
참조
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

합성 방법 18

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  reflux
참조
Transforming Rhinacanthin Analogues from Potent Anticancer Agents into Potent Antimalarial Agents
Kongkathip, Ngampong; et al, Journal of Medicinal Chemistry, 2010, 53(3), 1211-1221

합성 방법 19

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  overnight, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
참조
Synthesis and application of oxadiazines as chiral ligands for the enantioselective addition of diethylzinc to aldehydes
Dean, Melissa A.; et al, Tetrahedron: Asymmetry, 2010, 21(20), 2471-2478

합성 방법 20

반응 조건
1.1 Reagents: Butyllithium ,  Potassium tert-butoxide Solvents: Tetrahydrofuran ,  Cyclohexane
1.2 -
1.3 Reagents: Sodium hydroxide Solvents: Water
참조
The trifluoromethoxy group:- a long-range electron-withdrawing substituent
Castagnetti, Eva; et al, Chemistry - A European Journal, 2002, 8(4), 799-804

1-Methoxy-2-naphthoic Acid Raw materials

1-Methoxy-2-naphthoic Acid Preparation Products

1-Methoxy-2-naphthoic Acid 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:883-21-6)1-Methoxy-2-naphthoic Acid
A1211831
순결:99%
재다:25g
가격 ($):281.0